molecular formula C14H20ClNO2 B2732071 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide CAS No. 1795195-00-4

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide

Cat. No.: B2732071
CAS No.: 1795195-00-4
M. Wt: 269.77
InChI Key: IKXMPODOVLXOSR-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a 2-chlorophenyl group attached to a methoxyethyl chain, which is further linked to a 2,2-dimethylpropanamide (pivalamide) moiety.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)13(17)16-9-12(18-4)10-7-5-6-8-11(10)15/h5-8,12H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMPODOVLXOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenyl magnesium bromide with a suitable precursor, followed by a series of reactions including dehydration, oxidation, and imination . The reaction conditions often require the use of acidic ionic liquids, potassium permanganate, and methylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while substitution reactions can introduce different functional groups .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, their substituents, and biological activities:

Compound Name Key Structural Features Biological Activity/Notes Reference
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide 2-Chlorophenyl, methoxyethyl, pivalamide Limited direct data; structural similarity suggests potential in drug discovery. N/A
N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide Nitro and chloro substituents on phenyl ring; pivalamide Intermediate in Ezetimibe synthesis; stabilized by C–H···O hydrogen bonds.
N-{4-[(3-Bromophenyl)amino]-6-[2-(2-chlorophenyl)ethyl]pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide (24c) Pyrrolopyrimidine core with 2-chlorophenyl and bromophenyl groups; pivalamide Antitumor activity (in vitro); synthesized via coupling reactions.
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide Benzofuran core with methoxybenzoyl and pivalamide groups Structural complexity for targeting enzyme interactions; no explicit activity reported.
N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide Chloro and fluoro substituents on phenyl ring; pivalamide Enhanced electronic effects due to fluorine; potential for altered solubility/reactivity.
N-(2-Chlorophenyl)-2-(2,4-dimethylphenoxy)propanamide 2-Chlorophenyl and dimethylphenoxy groups; non-pivalamide backbone Supplier-listed compound; phenoxy group may influence lipophilicity.

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The nitro group in N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide enhances hydrogen bonding and stability , whereas the methoxy group in the target compound may increase solubility via polar interactions.

Core Structure Impact :

  • Heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidine in 24c) confer rigidity and enable interactions with biological targets like kinases, leading to antitumor activity . In contrast, the target compound’s linear methoxyethyl chain may favor membrane permeability.

This highlights the critical role of the core scaffold in determining activity .

Research Findings and Implications

  • Anticancer Potential: Pyrrolopyrimidine derivatives (e.g., 24c) demonstrate that combining pivalamide with heterocyclic systems enhances cytotoxicity, possibly through kinase inhibition .
  • Cholesterol Absorption : The nitro-chloro derivative () serves as an intermediate in Ezetimibe synthesis, emphasizing the utility of pivalamide in modulating lipid-related pathways .
  • Synthetic Challenges : The methoxyethyl chain in the target compound may introduce steric hindrance during synthesis, whereas simpler analogs (e.g., N-(2-chlorophenyl)propanamides) are more straightforward to functionalize .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H18ClN
  • Molecular Weight : 237.74 g/mol

The presence of a chlorophenyl group and a methoxyethyl moiety is significant as these structural features are often associated with enhanced biological activity.

Antiproliferative Effects

Preliminary studies suggest that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. The chloroacetyl moiety in related compounds has been linked to increased cytotoxicity due to its ability to form reactive intermediates, which can interact with cellular macromolecules.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Chloroacetyl derivative : This step is crucial as it sets the stage for further functionalization.
  • Coupling with Methoxyethylamine : This reaction introduces the methoxyethyl group, enhancing solubility and biological activity.
  • Final Amide Formation : The final step involves the formation of the amide bond that characterizes this compound.

Study 1: Cytotoxicity in Cancer Cell Lines

A study investigating similar compounds found that those with a chloro group exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Study 2: Inhibition of Kinase Activity

Another research effort focused on a series of aminopyridine derivatives, which included compounds structurally related to this compound. These derivatives were shown to inhibit p38α MAP kinase, an important target in inflammatory diseases and cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-AcetylphenolAcetyl group on phenolAntioxidant properties
4-ChloroacetanilideChloro group on acetanilideAnalgesic effects
N-Methoxy-N,N-dimethylacetamideDimethylacetamide structureSolvent properties

The unique combination of functionalities in this compound may enhance its reactivity and biological activity compared to other listed compounds.

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